BenchChemオンラインストアへようこそ!

[1,2]Oxazolo[4,3-F]quinoxaline

medicinal chemistry scaffold diversification positional isomerism

[1,2]Oxazolo[4,3-F]quinoxaline (CAS 27629-48-7), also indexed as isoxazolo[4,3-f]quinoxaline, is the unsubstituted parent heterocycle of the oxazoloquinoxaline class, defined by a fused isoxazole-quinoxaline tricyclic system (C₉H₅N₃O, MW 171.16 g/mol). This scaffold belongs to the broader family of azolo-quinoxalines, which are recognized in medicinal chemistry for their multi-target pharmacological potential, including kinase inhibition, anticancer, and antimicrobial activities.

Molecular Formula C9H5N3O
Molecular Weight 171.16 g/mol
CAS No. 27629-48-7
Cat. No. B11916038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,2]Oxazolo[4,3-F]quinoxaline
CAS27629-48-7
Molecular FormulaC9H5N3O
Molecular Weight171.16 g/mol
Structural Identifiers
SMILESC1=CC2=NC=CN=C2C3=CON=C31
InChIInChI=1S/C9H5N3O/c1-2-8-9(11-4-3-10-8)6-5-13-12-7(1)6/h1-5H
InChIKeyJWYUEPRVYWDZEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[1,2]Oxazolo[4,3-F]quinoxaline (CAS 27629-48-7): Core Scaffold Identity and Procurement Baseline


[1,2]Oxazolo[4,3-F]quinoxaline (CAS 27629-48-7), also indexed as isoxazolo[4,3-f]quinoxaline, is the unsubstituted parent heterocycle of the oxazoloquinoxaline class, defined by a fused isoxazole-quinoxaline tricyclic system (C₉H₅N₃O, MW 171.16 g/mol) . This scaffold belongs to the broader family of azolo-quinoxalines, which are recognized in medicinal chemistry for their multi-target pharmacological potential, including kinase inhibition, anticancer, and antimicrobial activities [1]. As the foundational building block of the [4,3-f] annulation series, this compound serves as a critical starting material and reference standard for structure-activity relationship (SAR) campaigns, distinguishing it from functionalized derivatives that bear substituents on the quinoxaline or oxazole rings [2].

Why [1,2]Oxazolo[4,3-F]quinoxaline Cannot Be Interchanged with Positional Isomers or Sulfur Analogs in Research Procurement


Within the azolo-quinoxaline structural class, the position of ring fusion and the identity of the heteroatom (O vs. S) fundamentally govern both physicochemical properties and biological target engagement profiles [1]. The [4,3-f] angular fusion geometry of the target compound places the isoxazole oxygen in a distinct spatial orientation compared to the linear [4,5-b] isomer, potentially altering hydrogen-bonding networks with protein targets despite identical molecular formula and computed lipophilicity . Furthermore, substitution of the isoxazole oxygen with sulfur, as in thiazolo[5,4-f]quinoxaline, increases molecular weight (187.22 vs. 171.16 g/mol), raises LogP by approximately 0.47 units, and expands the polar surface area by roughly 15 Ų, which can significantly affect membrane permeability, solubility, and off-target binding profiles . These differences preclude casual interchangeability in SAR studies, assay development, or lead optimization programs where even minor structural perturbations can alter IC₅₀ values by orders of magnitude, as demonstrated by the GSK-3 inhibitor series derived from oxazolo[5,4-f]quinoxalines [2].

[1,2]Oxazolo[4,3-F]quinoxaline (CAS 27629-48-7): Quantified Differentiation Evidence Versus Closest Comparators


Angular [4,3-f] versus Linear [4,5-b] Annulation: Physicochemical Identity with Distinct Spatial Topology

The target compound [1,2]Oxazolo[4,3-F]quinoxaline and its positional isomer oxazolo[4,5-b]quinoxaline (CAS 14094-93-0) share identical molecular formula, computed LogP (1.77), and polar surface area (51.81 Ų), yet differ fundamentally in the angular versus linear topology of the oxazole-quinoxaline ring fusion . This topological distinction reorients the isoxazole oxygen atom's position relative to the quinoxaline nitrogen atoms, which can alter hydrogen-bond acceptor geometry in target binding pockets. Unlike the linear [4,5-b] isomer—which has been employed as a core scaffold for steroidal antibacterial conjugates demonstrating superior activity to amoxicillin by disk diffusion and MIC assays [1]—the angular [4,3-f] scaffold presents a sterically differentiated pharmacophore that may confer selectivity advantages against kinase targets where the ATP-binding pocket geometry favors angular heterocycles, as inferred from the broader azolo-quinoxaline SAR landscape [2].

medicinal chemistry scaffold diversification positional isomerism

Oxygen versus Sulfur Heteroatom Differentiation: Lower Lipophilicity and Smaller Polar Surface Area than Thiazolo[5,4-f]quinoxaline

A direct physicochemical comparison between [1,2]Oxazolo[4,3-F]quinoxaline and its sulfur-containing counterpart thiazolo[5,4-f]quinoxaline (CAS 234-57-1) reveals that the oxygen-to-sulfur substitution increases molecular weight by 16.07 g/mol (171.16 → 187.22) and raises LogP by 0.47 units (1.77 → 2.24), while expanding polar surface area by 15.10 Ų (51.81 → 66.91) . The lower lipophilicity of the target compound predicts superior aqueous solubility and reduced plasma protein binding, whereas its smaller PSA may confer improved blood-brain barrier penetration relative to the thiazolo analog, although this must be balanced against the thiazolo scaffold's established utility in VEGFR-2 kinase inhibition, where derivatives have demonstrated in vivo efficacy with reduced cardiotoxicity in hepatocellular carcinoma models [1].

drug design ADMET optimization heterocyclic chemistry

Class-Level Kinase Inhibition Potential: Oxazoloquinoxaline Scaffold as a Privileged GSK-3 Ligand Framework

Although direct quantitative kinase inhibition data for the unsubstituted parent compound [1,2]Oxazolo[4,3-F]quinoxaline are not available in the peer-reviewed literature, the closely related oxazolo[5,4-f]quinoxaline series has yielded potent, ATP-competitive GSK-3 inhibitors with IC₅₀ values as low as 5 nM on GSK-3α for 2-(3-pyridyl)-8-(thiomorpholino)oxazolo[5,4-f]quinoxaline [1]. The structurally analogous inhibitor MH-124, an oxazolo[5,4-f]quinoxaline-type compound, demonstrated clear α-isoform selectivity with IC₅₀ values of 17 nM on GSK-3α versus 239 nM on GSK-3β (14-fold selectivity) [2]. This class-level evidence establishes the oxazoloquinoxaline core as a privileged scaffold for kinase inhibitor development and positions the [4,3-f] angular unsubstituted variant as a strategic starting point for derivatization campaigns targeting alternative kinase selectivity profiles.

kinase inhibition GSK-3 cancer therapeutics

Procurement Accessibility: Commercial Availability with Defined Purity from Multiple Suppliers Contrasted with the [4,5-b] Isomer

[1,2]Oxazolo[4,3-F]quinoxaline (CAS 27629-48-7) is commercially available from multiple suppliers including CymitQuimica, Leyan, and ChemBlink-listed vendors, with specified purity levels (e.g., 98% from Leyan, product number 2221221) . The positional isomer oxazolo[4,5-b]quinoxaline (CAS 14094-93-0) is also offered by CymitQuimica and ChemBlink vendors, while the sulfur analog thiazolo[5,4-f]quinoxaline (CAS 234-57-1) is available through similar channels . The CymitQuimica listing notes the [4,3-f] compound as a discontinued product from Indagoo (Ref: IN-DA002UAK), suggesting that supply chain planning should account for potential sourcing constraints relative to the more widely stocked [4,5-b] isomer . This procurement landscape means that while the target compound is accessible for research-scale studies, users planning larger campaigns should verify stock availability and consider lead times compared to better-established isomers.

chemical procurement building block supply purity specification

Optimal Research and Procurement Application Scenarios for [1,2]Oxazolo[4,3-F]quinoxaline (CAS 27629-48-7)


De Novo Kinase Inhibitor Scaffold Diversification: Exploiting Angular [4,3-f] Topology for Isoform-Selective GSK-3 Probe Development

Research groups pursuing novel GSK-3 inhibitors should procure [1,2]Oxazolo[4,3-F]quinoxaline as an unsubstituted angular scaffold to systematically explore how [4,3-f] versus [5,4-f] fusion geometry modulates kinase isoform selectivity. The class-level precedent of oxazolo[5,4-f]quinoxaline derivatives achieving sub-nanomolar GSK-3α inhibition (IC₅₀ ≈ 5 nM) and 14-fold α/β selectivity (17 nM vs. 239 nM) establishes the oxazoloquinoxaline core as a validated kinase ligand framework [1]. The angular [4,3-f] variant offers a structurally distinct starting point for copper-catalyzed derivatization at the quinoxaline positions, enabling access to chemical space inaccessible from the linear [5,4-f] or [4,5-b] isomers .

Physicochemical Property-Driven Lead Optimization: Selecting the [4,3-f] Oxazole Scaffold Over the Thiazolo Analog for CNS-Penetrant Candidates

In ADMET-driven lead optimization programs where lower lipophilicity (LogP = 1.77) and smaller polar surface area (PSA = 51.81 Ų) are desirable—for example, to enhance aqueous solubility or achieve blood-brain barrier penetration—[1,2]Oxazolo[4,3-F]quinoxaline provides a measurable advantage over the thiazolo[5,4-f]quinoxaline analog (ΔLogP = -0.47, ΔPSA = -15.10 Ų) [1]. These differences, while modest in magnitude, can be decisive in multiparameter optimization where even small LogP reductions correlate with improved solubility and reduced metabolic liability. The scaffold's lower molecular weight (171.16 vs. 187.22 g/mol) further supports fragment-based drug discovery approaches .

Synthetic Methodology Development: Use as a Benchmark Substrate for Copper-Catalyzed Azole Ring-Forming Reactions on Quinoxaline Templates

The unsubstituted [1,2]Oxazolo[4,3-F]quinoxaline serves as a critical benchmark compound for developing and optimizing synthetic methodologies targeting tricyclic fused quinoxaline ring systems. The 2025 review on isoxazolo-, oxazolo-, isothiazolo-, and thiazoloquinoxaline synthesis identifies the [4,3-f] angular scaffold as one of four principal annulation topologies, each requiring distinct reaction conditions for efficient construction [1]. Procurement of the parent compound enables method development groups to establish baseline reaction yields and purity profiles against which novel synthetic routes—such as copper-catalyzed cyclization from 6-aminoquinoxaline precursors—can be benchmarked, as demonstrated by the 28-65% overall yields reported for [5,4-f] oxazoloquinoxaline synthesis .

Antibacterial Conjugate Design: Structural Diversification Beyond Steroidal Oxazolo[4,5-b]quinoxaline Derivatives

The demonstrated antibacterial efficacy of steroidal oxazolo[4,5-b]quinoxaline conjugates—which outperformed amoxicillin in disk diffusion and MIC assays [1]—establishes the oxazoloquinoxaline scaffold as a viable platform for antimicrobial agent development. Researchers seeking to expand beyond the established [4,5-b] series should procure the [4,3-f] isomer to evaluate whether the angular fusion geometry alters the antibacterial activity spectrum, potency against resistant strains, or cytotoxicity profile. The identical computed LogP and PSA of the [4,3-f] and [4,5-b] isomers ensures that any observed biological differences can be attributed to topological effects rather than physicochemical property variation, enabling clean SAR interpretation.

Quote Request

Request a Quote for [1,2]Oxazolo[4,3-F]quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.